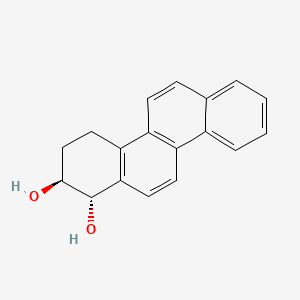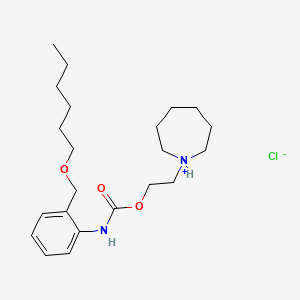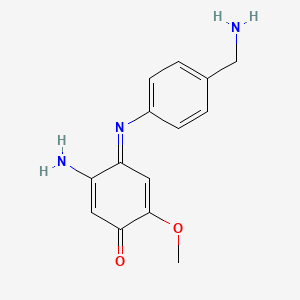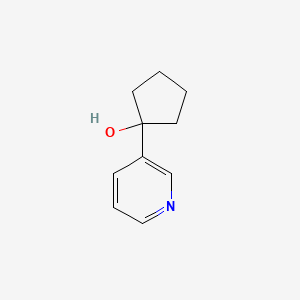![molecular formula C8H5ClS B14429686 [(Chloroethynyl)sulfanyl]benzene CAS No. 79894-52-3](/img/structure/B14429686.png)
[(Chloroethynyl)sulfanyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Chloroethynyl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with a chloroethynyl group and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Chloroethynyl)sulfanyl]benzene typically involves the introduction of a chloroethynyl group and a sulfanyl group onto a benzene ring. One common method involves the reaction of a benzene derivative with chloroethyne in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
化学反応の分析
Types of Reactions
[(Chloroethynyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
科学的研究の応用
[(Chloroethynyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of [(Chloroethynyl)sulfanyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Chlorobenzene: A benzene ring with a chlorine substituent.
Thiophenol: A benzene ring with a sulfanyl group.
Phenylacetylene: A benzene ring with an ethynyl group.
Uniqueness
[(Chloroethynyl)sulfanyl]benzene is unique due to the presence of both a chloroethynyl group and a sulfanyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
79894-52-3 |
|---|---|
分子式 |
C8H5ClS |
分子量 |
168.64 g/mol |
IUPAC名 |
2-chloroethynylsulfanylbenzene |
InChI |
InChI=1S/C8H5ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H |
InChIキー |
PUGAFNRHAWWDCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC#CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
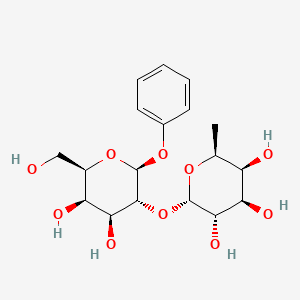
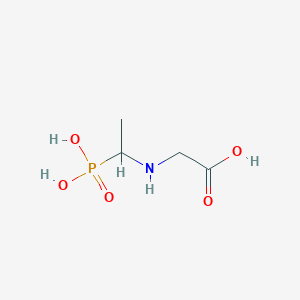
![Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide](/img/structure/B14429622.png)
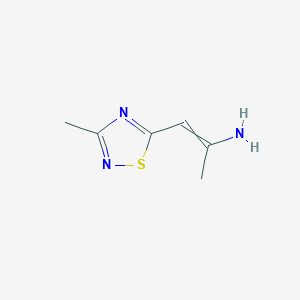
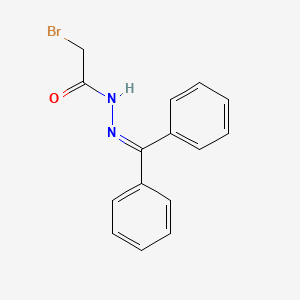
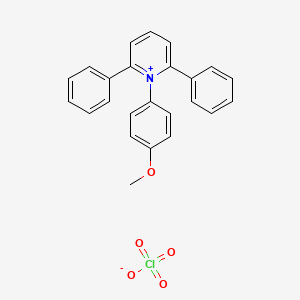
![2,6-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B14429648.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
